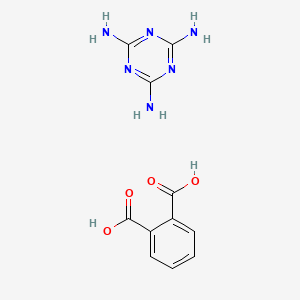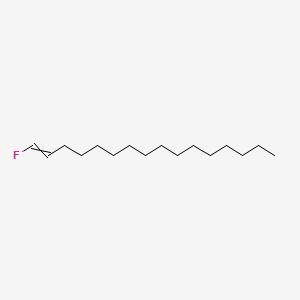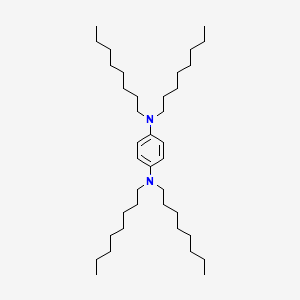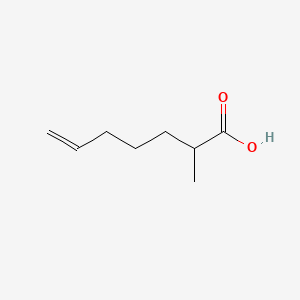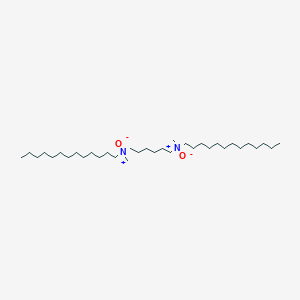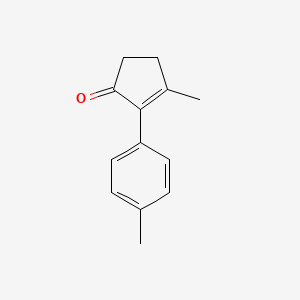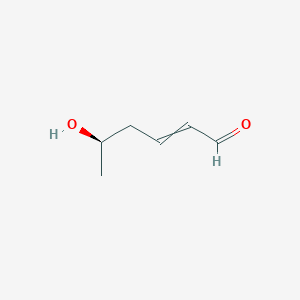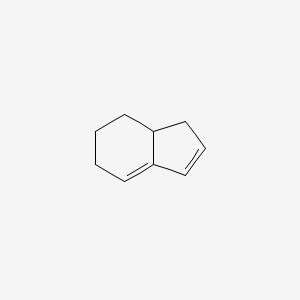
1H-Indene, 5,6,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 5,6,7,7a-tetrahydro- is a bicyclic organic compound with the molecular formula C9H12. It is a derivative of indene, characterized by the presence of a partially saturated ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene, 5,6,7,7a-tetrahydro- can be synthesized through several methods. One common approach involves the hydrogenation of indene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods: In an industrial setting, the production of 1H-Indene, 5,6,7,7a-tetrahydro- may involve continuous flow hydrogenation processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and reactor designs can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 5,6,7,7a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are often used.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
1H-Indene, 5,6,7,7a-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indene, 5,6,7,7a-tetrahydro- depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
- 1H-Indene, 3a,4,7,7a-tetrahydro-
- cis-Bicyclo[4.3.0]nona-3,7-diene
- trans-Bicyclo[4.3.0]nona-3,7-diene
Comparison: 1H-Indene, 5,6,7,7a-tetrahydro- is unique due to its specific ring structure and partial saturation. Compared to its fully saturated or unsaturated counterparts, it offers a balance of stability and reactivity, making it suitable for a range of applications. Its partially saturated nature allows for selective functionalization, which can be advantageous in synthetic chemistry .
Properties
CAS No. |
74459-92-0 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
5,6,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
FQMVBYFBQXTCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C=CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
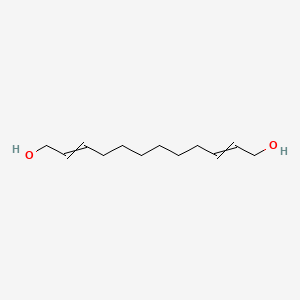
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
